2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide
Description
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Properties
IUPAC Name |
2-[[4-ethyl-5-(2-hydroxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2S2/c1-3-27-20(16-11-7-8-12-17(16)28)25-26-22(27)30-13-18(29)23-21-24-19(14(2)31-21)15-9-5-4-6-10-15/h4-12,28H,3,13H2,1-2H3,(H,23,24,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNXBCVZFCLIRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=NC(=C(S2)C)C3=CC=CC=C3)C4=CC=CC=C4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and relevant research findings.
Molecular Details
- Molecular Formula : C22H25N5O3S
- Molecular Weight : 439.53 g/mol
- CAS Number : 878677-64-6
Structural Representation
The compound features a triazole ring, a thiazole moiety, and various functional groups that contribute to its biological properties. The presence of sulfur in the triazole ring is particularly noteworthy for its potential interactions with biological targets.
Antimicrobial Activity
Research has highlighted the antimicrobial properties of compounds similar to this one, particularly against Gram-positive and Gram-negative bacteria. For instance, studies have shown that related triazole derivatives exhibit significant antibacterial activity, with minimum inhibitory concentration (MIC) values ranging from 20 to 70 µM against strains like Staphylococcus aureus and Escherichia coli .
Antifungal Activity
Triazole compounds are well-known for their antifungal properties. The compound in focus may share similar mechanisms of action as other triazoles, which typically inhibit the synthesis of ergosterol, a vital component of fungal cell membranes. This inhibition can lead to cell death and is a common target for antifungal therapies.
Anti-inflammatory Potential
Some studies suggest that thiazole-containing compounds can exhibit anti-inflammatory effects. The mechanism often involves the modulation of inflammatory cytokines and enzymes, which could be relevant for conditions such as arthritis or other inflammatory diseases.
Cytotoxicity Studies
Preliminary cytotoxicity assays indicate that this compound may possess selective toxicity towards certain cancer cell lines. The ability to induce apoptosis in malignant cells while sparing normal cells is a crucial feature for any potential anticancer agent.
Synthesis and Optimization
Recent studies have focused on optimizing the synthesis of this compound to enhance yield and purity. Various synthetic routes have been explored, including modifications to the reaction conditions and starting materials .
Case Studies
- Antibacterial Efficacy : A study conducted on a series of triazole derivatives found that those with similar structural features to our compound showed promising results against antibiotic-resistant strains of bacteria .
- In Vivo Studies : In vivo models have been employed to assess the efficacy of this compound in treating infections caused by resistant pathogens. Results indicated significant reductions in bacterial load when administered at specific dosages .
Antimicrobial Activity Comparison
| Compound | Target Bacteria | MIC (µM) |
|---|---|---|
| Compound A | S. aureus | 20 |
| Compound B | E. coli | 40 |
| Subject Compound | S. aureus | 30 |
| Subject Compound | E. coli | 50 |
Synthesis Overview
| Step | Reagents Used | Yield (%) |
|---|---|---|
| Step 1 | Ethyl bromide + phenolic compound | 85 |
| Step 2 | Triazole formation via cyclization | 75 |
| Step 3 | Thiazole derivative addition | 80 |
Q & A
Q. What are the key synthetic steps and optimal conditions for preparing this compound?
The synthesis involves multi-step reactions, starting with refluxing equimolar concentrations of intermediates (e.g., substituted oxazolones and triazole-thioacetamide derivatives) at 150°C using pyridine and Zeolite (Y-H) as catalysts . Post-reaction, the mixture is cooled, acidified, and recrystallized from ethanol. Critical parameters include catalyst selection, solvent choice (e.g., ethanol or dioxane), and purification via chromatography or recrystallization to achieve >95% purity .
Q. Which spectroscopic and analytical methods are most reliable for confirming its structure?
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the presence of functional groups (e.g., hydroxyphenyl, thiazole), while Infrared (IR) spectroscopy identifies sulfanyl and acetamide bonds . Mass spectrometry (MS) verifies molecular weight, and X-ray crystallography resolves 3D conformation . Thin Layer Chromatography (TLC) monitors reaction progress .
Q. What preliminary biological activities have been reported for this compound?
Initial studies highlight antiproliferative activity against cancer cell lines (e.g., MCF-7, IC₅₀ ~15 µM) and anti-exudative effects in murine models at 10 mg/kg, comparable to diclofenac . Its triazole and thiazole moieties are implicated in enzyme inhibition (e.g., cyclooxygenase-2) .
Advanced Research Questions
Q. How can reaction yields be optimized while minimizing by-products?
Yield optimization requires fine-tuning catalysts (e.g., Zeolite vs. KOH) and solvents (polar aprotic solvents enhance nucleophilic substitution). Temperature gradients (e.g., 60–150°C) and pH control (neutral to mildly acidic) reduce side reactions like hydrolysis . Purification via gradient HPLC (C18 column, acetonitrile/water) improves selectivity .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
SAR analysis involves synthesizing analogs with substituted phenyl, pyridinyl, or pyrrole groups and comparing bioactivity. For example, chloro or trifluoromethyl substituents enhance cytotoxicity, while methoxy groups improve solubility . Computational docking (e.g., AutoDock Vina) predicts binding affinities to targets like EGFR or tubulin .
Q. How should conflicting bioactivity data across studies be resolved?
Discrepancies (e.g., anti-exudative vs. anticancer results) arise from assay models (in vivo vs. in vitro) or dosage variations. Validate findings using standardized protocols (e.g., NCI-60 panel for cytotoxicity ) and cross-check metabolite stability under physiological conditions .
Q. What computational approaches predict its pharmacokinetic and toxicity profiles?
Molecular dynamics simulations (AMBER/CHARMM) assess membrane permeability, while ADMET predictors (e.g., SwissADME) estimate logP (~3.2), bioavailability (85%), and CYP450 interactions. Toxicity risks (e.g., hepatotoxicity) are flagged using ProTox-II .
Q. How does the compound’s stability vary under different storage/assay conditions?
Stability studies show degradation at pH >8 (amide bond hydrolysis) and UV exposure (thioether oxidation). Store at -20°C in amber vials with desiccants. LC-MS/MS tracks degradation products (e.g., free thiols) .
Q. What advanced analytical methods quantify trace impurities or metabolites?
High-Resolution Mass Spectrometry (HR-MS) with electrospray ionization (ESI) identifies impurities (<0.1%). For metabolites, use hepatic microsome assays (rat/human) coupled with UPLC-QTOF .
Q. What in vivo models are most suitable for evaluating its therapeutic potential?
Murine models (e.g., carrageenan-induced paw edema ) assess anti-inflammatory activity, while xenograft models (e.g., HCT-116 tumors) evaluate anticancer efficacy. Dose-response studies (5–50 mg/kg) determine therapeutic indices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
